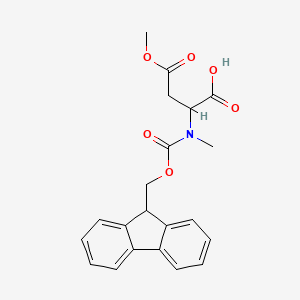
3-Bromo-2,4-difluorobenzodifluoride
Vue d'ensemble
Description
3-Bromo-2,4-difluorobenzodifluoride is a chemical compound with the molecular formula C7H3BrF2 It is a derivative of benzodifluoride, characterized by the presence of bromine and fluorine atoms on the benzene ring
Applications De Recherche Scientifique
3-Bromo-2,4-difluorobenzodifluoride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Safety and Hazards
3-Bromo-2,4-difluorobenzodifluoride is classified as a hazardous substance. It is toxic if swallowed, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . In case of contact or ingestion, immediate medical assistance should be sought .
Mécanisme D'action
Target of Action
It is known that similar compounds are often used in the synthesis of pharmaceuticals and other organic compounds .
Mode of Action
It is likely that it interacts with its targets through a process known as suzuki–miyaura coupling . This is a type of cross-coupling reaction, used to form carbon-carbon bonds by coupling boronic acids with organic halides .
Biochemical Pathways
It is known that similar compounds can participate in various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4-difluorobenzodifluoride typically involves the bromination and fluorination of benzodifluoride derivatives. One common method includes the reaction of 2,4-difluorobenzaldehyde with bromine in the presence of a catalyst such as iron bromide. The reaction is carried out under controlled temperature conditions, usually between 35-45°C, to ensure the selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities and obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-2,4-difluorobenzodifluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles like halogens or alkylating agents. Reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodifluoride derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Comparaison Avec Des Composés Similaires
3-Bromo-4-fluorobenzotrifluoride: Similar in structure but with a trifluoromethyl group instead of difluoromethyl.
2,4-Difluorobenzyl bromide: Another fluorinated benzyl bromide derivative with different substitution patterns.
Uniqueness: 3-Bromo-2,4-difluorobenzodifluoride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of bromine and fluorine atoms on the benzene ring makes it a valuable intermediate in the synthesis of various organic compounds and a useful tool in scientific research .
Propriétés
IUPAC Name |
3-bromo-1-(difluoromethyl)-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCUEIOQCHMPGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


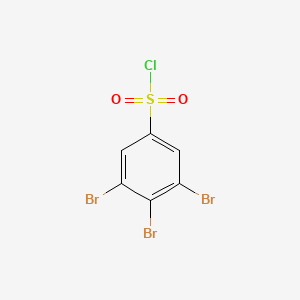
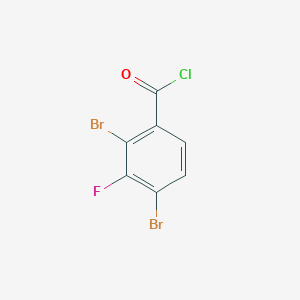
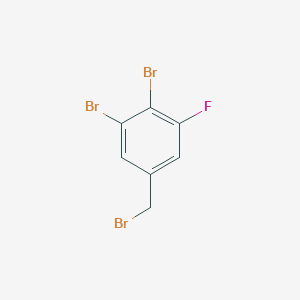
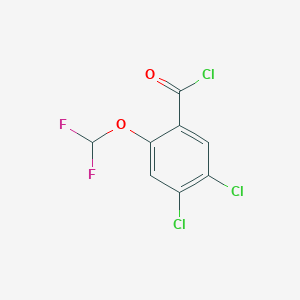

![N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide](/img/structure/B1449968.png)
![2-(4-Bromobenzo[d][1,3]dioxole-5-carboxamido)acetic acid](/img/structure/B1449971.png)


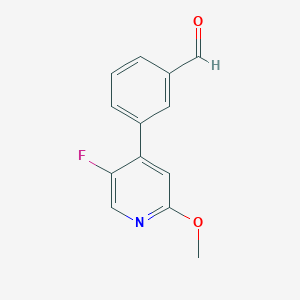
![6-Bromo-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B1449980.png)
![2-(Bicyclo[1.1.1]pentan-1-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1449981.png)
![(3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1449984.png)
